molecular formula C9H9N3O2 B175513 5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine CAS No. 5711-59-1

5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine

Cat. No. B175513
CAS RN: 5711-59-1
M. Wt: 191.19 g/mol
InChI Key: HTILGWBWTPTFES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine” is a derivative of oxadiazole, which is a heterocyclic compound containing an oxygen atom, two nitrogen atoms, and two carbon atoms in a five-membered ring . The compound also contains a methoxyphenyl group, which consists of a phenyl group (a ring of six carbon atoms) with a methoxy group (-O-CH3) attached .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole derivatives were synthesized starting from 2-methoxybenzohydrazide, which was treated with different arylaldehydes .


Chemical Reactions Analysis

The chemical reactivity of “5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine” would depend on its specific structure and the conditions under which it is used. Oxadiazoles in general are known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine” would depend on its specific structure. For instance, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces in the solid and liquid states .

Scientific Research Applications

Antiproliferative Activities

A notable application of 5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine derivatives is in the development of antiproliferative agents. Research has shown that certain analogues of this compound demonstrate significant antiproliferative activity against a variety of human cancer cell lines. For example, compounds like N-(2-Methoxyphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine and 4-{5-[(2-Methoxyphenyl)amino]-1,3,4-oxadiazol-2-yl}phenol showed marked activity against cancer cell lines, such as HL-60(TB), MDA-MB-435, OVCAR-3, and K-562, suggesting their potential in cancer treatment (Ahsan et al., 2018).

Anticancer Activity

In another study, N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues, which include variants of 5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine, were synthesized and screened for their anticancer activity. The compounds were tested across various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. Specific compounds in this class showed remarkable sensitivity to certain cancer cell lines, indicating the potential of these compounds in anticancer therapies (Ahsan et al., 2014).

Antimicrobial and Antifungal Activities

Beyond cancer treatment, 5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine derivatives have also shown promise in antimicrobial applications. Studies have demonstrated that certain derivatives exhibit significant antimicrobial and antifungal activities. For instance, compounds like N-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine displayed notable antimicrobial properties, with effective minimum inhibitory concentrations against various pathogens (Ahsan & Shastri, 2015).

Applications in Corrosion Inhibition

Interestingly, derivatives of 5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine have been studied for their role as corrosion inhibitors. Research has indicated that compounds like 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole can act as effective corrosion inhibitors for mild steel in sulfuric acid media. This highlights the potential of these compounds in industrial applications, particularly in protecting metals against corrosion (Bouklah et al., 2006).

Safety And Hazards

The safety and hazards associated with “5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine” would depend on its specific properties and the conditions under which it is used. In general, care should be taken to avoid exposure to chemicals, especially if they are known or suspected to be toxic .

Future Directions

The future directions for research on “5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine” could include further studies on its synthesis, properties, and potential applications. For instance, it could be investigated for potential use as a pharmaceutical compound, given the biological activity of some oxadiazole derivatives .

properties

IUPAC Name

5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-13-7-5-3-2-4-6(7)8-11-12-9(10)14-8/h2-5H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTILGWBWTPTFES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00205735
Record name 1,3,4-Oxadiazole, 2-amino-5-(o-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00205735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine

CAS RN

5711-59-1
Record name 1,3,4-Oxadiazole, 2-amino-5-(o-methoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005711591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,4-Oxadiazole, 2-amino-5-(o-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00205735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 3
Reactant of Route 3
5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 4
Reactant of Route 4
5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 5
Reactant of Route 5
5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 6
Reactant of Route 6
5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine

Citations

For This Compound
1
Citations
HM Patel, P Bari, R Karpoormath, M Noolvi… - RSC Advances, 2015 - pubs.rsc.org
Vascular endothelial growth factor receptor-2 (VEGFR-2) plays a crucial role in cancer angiogenesis. A library of 6,7-dimethoxy quinazoline was prepared using a ligand based drug …
Number of citations: 24 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.